molecular formula C14H12INO2 B2962772 3-(4-Iodophenoxymethyl)benzamide CAS No. 1292932-97-8

3-(4-Iodophenoxymethyl)benzamide

Cat. No.: B2962772
CAS No.: 1292932-97-8
M. Wt: 353.159
InChI Key: HGQMTKJJDPWXSQ-UHFFFAOYSA-N
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Description

3-(4-Iodophenoxymethyl)benzamide is a chemical compound characterized by its iodine atom and benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodophenoxymethyl)benzamide typically involves the reaction of 4-iodophenol with benzamide under specific conditions. One common method is the nucleophilic substitution reaction, where 4-iodophenol reacts with benzamide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Iodophenoxymethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an acidic medium.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles like sodium azide (NaN3) or halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with higher oxidation states.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-Iodophenoxymethyl)benzamide has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of biological processes involving iodine-containing compounds.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-(4-Iodophenoxymethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its biological activity, potentially influencing thyroid hormone synthesis and regulation. The benzamide group may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-(4-Iodophenoxymethyl)benzamide is unique due to its specific structural features. Similar compounds include:

  • 4-Iodophenol: Lacks the benzamide group, resulting in different chemical properties and biological activities.

  • Benzamide: Does not contain the iodine atom, leading to distinct reactivity and applications.

  • 3-(4-Hydroxyphenoxymethyl)benzamide: Similar structure but without the iodine atom, affecting its biological activity.

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Properties

IUPAC Name

3-[(4-iodophenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQMTKJJDPWXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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